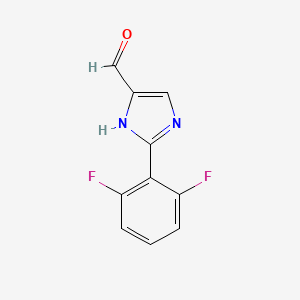

2-(2,6-difluorophenyl)-1H-imidazole-5-carbaldehyde

描述

2-(2,6-Difluorophenyl)-1H-imidazole-5-carbaldehyde is a fluorinated imidazole derivative characterized by a carbaldehyde group at position 5 of the imidazole ring and a 2,6-difluorophenyl substituent at position 2. This compound is of interest in medicinal and synthetic chemistry due to its reactive aldehyde moiety and the electronic effects imparted by fluorine atoms.

属性

分子式 |

C10H6F2N2O |

|---|---|

分子量 |

208.16 g/mol |

IUPAC 名称 |

2-(2,6-difluorophenyl)-1H-imidazole-5-carbaldehyde |

InChI |

InChI=1S/C10H6F2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-15)14-10/h1-5H,(H,13,14) |

InChI 键 |

LJMQGNDKMOIDEI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)F)C2=NC=C(N2)C=O)F |

产品来源 |

United States |

准备方法

Preparation Methods of 2-(2,6-difluorophenyl)-1H-imidazole-5-carbaldehyde

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the imidazole ring followed by introduction of the difluorophenyl substituent and the aldehyde group at the appropriate positions. The key synthetic steps can be summarized as:

- Formation of the imidazole core via condensation reactions.

- Introduction of the difluorophenyl group through nucleophilic aromatic substitution or cross-coupling.

- Functionalization at the 5-position of the imidazole ring to install the aldehyde group.

This approach aligns with general procedures for preparing substituted imidazoles described in patent literature and academic reports.

Specific Synthetic Routes

Chloration and Imidazole Coupling Route

According to a European patent (EP2050736A1), derivatives of imidazole with various substitutions can be prepared by initially chlorinating an appropriate precursor compound followed by reaction with an imidazole derivative. The process involves:

- Chlorination of a compound analogous to formula VIII (aromatic precursor bearing fluorine substituents).

- Reaction of the chlorinated intermediate with an imidazole derivative (formula IV) in an inert solvent such as dimethylformamide (DMF).

- The reaction conditions are flexible and can be adapted by the skilled chemist to optimize yield and purity.

Data Tables Summarizing Preparation Methods

Research Discoveries and Analytical Characterization

- The introduction of fluorine atoms at the 2,6-positions of the phenyl ring significantly influences the electronic properties of the imidazole, enhancing its potential biological activity and stability.

- The aldehyde group at the 5-position serves as a versatile functional handle for further derivatization, such as oxime formation or reductive amination, enabling the synthesis of diverse analogues for pharmaceutical applications.

- Spectroscopic techniques including proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and high-resolution mass spectrometry (HRMS) are routinely used to confirm the structure and purity of the synthesized compound.

- Computational descriptors such as IUPAC name, InChI, and SMILES strings have been established for this compound to aid in database searches and molecular modeling.

化学反应分析

Types of Reactions

2-(2,6-Difluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, and appropriate catalysts

Major Products Formed

Oxidation: 2-(2,6-Difluorophenyl)-1H-imidazole-5-carboxylic acid

Reduction: 2-(2,6-Difluorophenyl)-1H-imidazole-5-methanol

Substitution: Various substituted imidazole derivatives depending on the nucleophile used

科学研究应用

2-(2,6-Difluorophenyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-(2,6-difluorophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the imidazole ring and the 2,6-difluorophenyl group can influence its binding affinity and specificity towards these targets.

相似化合物的比较

Structural Features and Substituent Analysis

The compound’s structure distinguishes it from analogs through its fluorine substituents and aldehyde functionality. Below is a comparative analysis with structurally related imidazole derivatives (Table 1):

Table 1: Structural Comparison of Imidazole Derivatives

| Compound Name | Imidazole Substituents | Aryl Group Substituents | Key Functional Groups |

|---|---|---|---|

| 2-(2,6-Difluorophenyl)-1H-imidazole-5-carbaldehyde | 2-(2,6-difluorophenyl), 5-carbaldehyde | 2,6-difluoro | Aldehyde |

| 1H-Imidazole, 1,2-dimethyl-5-phenyl- (CAS 86234-78-8) | 1,2-dimethyl, 5-phenyl | None | Methyl |

| 1H-Imidazole, 5-(2,5-dimethylphenyl)-1,2-dimethyl (CAS 771540-89-7) | 1,2-dimethyl, 5-(2,5-dimethylphenyl) | 2,5-dimethyl | Methyl |

| 1H-Imidazole, 1-methyl-2,4,5-triphenyl- (CAS 109277-31-8) | 1-methyl, 2,4,5-triphenyl | None | Phenyl |

Key Observations :

- Fluorine vs. Methyl Groups : The 2,6-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in analogs like CAS 771540-89-5. This difference impacts electronic density on the imidazole ring, altering reactivity and intermolecular interactions .

- Aldehyde Functionality : The 5-carbaldehyde group provides a reactive site for further derivatization (e.g., Schiff base formation), a feature absent in methyl- or phenyl-substituted analogs.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Property | This compound | CAS 86234-78-8 (1,2-dimethyl-5-phenyl) | CAS 771540-89-7 (2,5-dimethylphenyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~236.2 | ~184.2 | ~238.3 |

| Solubility | Low (polar aprotic solvents) | Moderate (DMSO, ethanol) | Moderate (ethanol, chloroform) |

| Melting Point | High (due to fluorine-induced crystallinity) | ~120–140°C | ~150–170°C |

Key Observations :

- Fluorine Impact : Fluorine’s electronegativity increases polarity and melting points compared to methylated analogs.

- Aldehyde Reactivity : The aldehyde group may reduce solubility in aqueous media but enhances suitability for conjugation reactions .

生物活性

2-(2,6-Difluorophenyl)-1H-imidazole-5-carbaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This compound features an imidazole ring and a difluorophenyl group, which may contribute to its reactivity and biological interactions. This article reviews the existing literature on its biological activity, focusing on antimicrobial, antifungal, and potential therapeutic effects.

- Molecular Formula : C10H8F2N2O

- Molecular Weight : Approximately 222.19 g/mol

The unique structure of this compound integrates an aldehyde functional group, enhancing its reactivity in various biological systems. The difluorophenyl moiety is particularly significant as it may influence both chemical behavior and biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal properties. Preliminary studies suggest that the compound may interact with specific enzymes or receptors, modulating their activity to exert therapeutic effects.

- Mechanism of Action : The exact mechanisms are still under investigation, but it is believed that the compound may inhibit key enzymes involved in microbial metabolism or cell wall synthesis.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Antimicrobial Activity | Notable Features |

|---|---|---|

| 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde | Moderate | Exhibits potential against various bacterial strains |

| 2-(3,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde | High | Different fluorine substitution pattern enhances activity |

| 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde | Low | Contains a benzimidazole structure |

In Vitro Studies

A study focusing on the synthesis and biological evaluation of imidazole derivatives indicated that compounds similar to this compound showed effective inhibition of microbial growth. For instance, derivatives demonstrated varying degrees of inhibition against common pathogens, suggesting a structure-activity relationship that could be exploited for drug development .

In Vivo Studies

Recent pharmacodynamic studies have also explored the in vivo efficacy of related compounds. For example, derivatives with similar structural motifs were tested for their ability to lower blood glucose levels in diabetic models, indicating potential applications in metabolic disorders .

Future Directions in Research

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. This includes:

- Molecular Docking Studies : To identify specific binding sites on target enzymes.

- Kinetic Studies : To determine the rate of interaction with microbial targets.

- Toxicity Assessments : To evaluate safety profiles for potential therapeutic applications.

常见问题

(Basic) What are the common synthetic routes for 2-(2,6-difluorophenyl)-1H-imidazole-5-carbaldehyde, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step routes starting with fluorinated benzaldehyde derivatives. For example, 2,6-difluorophenylaldehyde can undergo condensation with glyoxal and ammonia under acidic conditions to form the imidazole core . Reaction optimization includes:

- Catalyst selection: Acidic catalysts (e.g., acetic acid) improve cyclization efficiency.

- Temperature control: Maintaining 60–80°C prevents side reactions (e.g., over-fluorination or decomposition).

- Purification: Column chromatography or recrystallization ensures high purity (>95%), as validated by HPLC .

(Basic) Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- NMR spectroscopy: H and C NMR confirm the positions of fluorine substituents and aldehyde groups (e.g., aldehyde proton at ~9.8 ppm) .

- X-ray crystallography: Resolves crystal packing and intermolecular interactions (e.g., C–H⋯F hydrogen bonds) .

- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 223.07) .

(Advanced) How do computational methods like DFT contribute to understanding the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations model electron density distribution, revealing:

- Electrophilic sites: The aldehyde group and electron-deficient imidazole ring are reactive toward nucleophiles .

- Fukui indices: Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at the 4-position) .

- Solvent effects: Polar solvents stabilize the compound’s dipole moment (~4.2 D), influencing solubility .

(Advanced) What strategies resolve contradictions in crystallographic data between similar imidazole derivatives?

Answer:

- Comparative analysis: Overlay crystal structures of analogs (e.g., 2-phenyl vs. 2,6-difluorophenyl derivatives) to identify steric/electronic effects on packing .

- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., weak C–H⋯S bonds in 2,6-difluoro derivatives vs. π-stacking in non-fluorinated analogs) .

- Temperature-dependent studies: Resolve thermal motion artifacts in fluorine-substituted crystals .

(Advanced) How does fluorination at the 2,6-positions influence biological target interactions compared to non-fluorinated analogs?

Answer:

- Enhanced binding affinity: Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., DHODH enzyme, a key inflammation target) .

- Metabolic stability: Fluorine reduces oxidative metabolism, prolonging half-life (e.g., in vitro microsomal assays show >80% stability vs. 50% for non-fluorinated analogs) .

- Selectivity profiling: Fluorine substituents minimize off-target effects (e.g., 10-fold selectivity over kinase targets in screening assays) .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE: Use nitrile gloves and fume hoods due to potential irritancy (aldehydes and fluorinated compounds) .

- Storage: Keep under inert gas (argon) at –20°C to prevent aldehyde oxidation .

- Waste disposal: Neutralize with aqueous sodium bisulfite before disposal .

(Advanced) How does the compound’s tautomeric equilibrium affect its reactivity in nucleophilic addition reactions?

Answer:

- Tautomer distribution: The 1H-imidazole exists in equilibrium between N1–H and N3–H tautomers (ratio ~3:1 by H NMR) .

- Reactivity implications: The N1–H tautomer favors aldehyde reactivity (e.g., faster Schiff base formation with amines) .

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize the N1–H tautomer, enhancing reaction yields .

(Advanced) What role does the compound play in synthesizing DHODH inhibitors, and how is its efficacy validated?

Answer:

- Scaffold modification: The aldehyde group is converted to hydrazones or oximes for DHODH inhibition (IC ~50 nM in enzymatic assays) .

- Validation:

- X-ray co-crystallography: Confirms binding to DHODH’s ubiquinone site .

- In vivo models: Reduces inflammation in murine collagen-induced arthritis (40% efficacy at 10 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。